Dimethyl 2-(2-chloro-4-nitrophenyl)malonate
Overview
Description
Dimethyl 2-(2-chloro-4-nitrophenyl)malonate is an organic compound with the molecular formula C11H10ClNO6 It is a derivative of malonic acid and features a nitro group and a chloro group attached to a phenyl ring
Scientific Research Applications
Synthesis and Molecular Structure
Research by Jiménez-Cruz et al. (2003) focused on the synthesis of a novel compound derived from dimethyl malonate, highlighting the compound's molecular structure through NMR, single crystal X-ray diffraction, and ab initio calculations. This study contributes to the understanding of the chemical and physical properties of derivatives of Dimethyl 2-(2-chloro-4-nitrophenyl)malonate, showing potential for further applications in chemical synthesis and material science (Jiménez-Cruz, Hernández-Ortega, & Ríos-Olivares, 2003).
Thermal Stability of Nitrocellulose
Hassan (2001) investigated the effect of malonyl malonanilide dimers, prepared through the reaction of ethyl malonate with malonanilide derivatives, on the thermal stability of nitrocellulose. These dimers were found to offer a better stabilizing effect than traditional stabilizers, suggesting an application in the safety and longevity of nitrocellulose-based products (Hassan, 2001).
Boron Neutron Capture Therapy
A study by Kahl and Li (1996) detailed the synthesis of a water-soluble boronated phthalocyanine using dimethyl malonate. This compound, containing 40 boron atoms, may serve as an efficient tumor-seeking boron delivery agent for boron neutron capture therapy (BNCT), a promising treatment method for cancer (Kahl & Li, 1996).
Chemical Synthesis and Characterization
Research into the synthesis of non-peripherally substituted tetra(dihexylmalonate) alcohol-soluble phthalocyanines by Korkut et al. (2011) utilized dimethyl malonate in the reaction process. This highlights another chemical synthesis application where this compound derivatives contribute to the development of compounds with potential use in materials science and catalysis (Korkut, Avcıata, & Şener, 2011).
Selvakumar et al. (2001) presented a novel method using dimethyl malonate as a one-carbon source for introducing various carbon substituents onto aromatic nitro compounds. This methodology is significant for the synthesis of complex organic molecules, offering a versatile tool for organic chemists (Selvakumar, Reddy, Kumar, & Iqbal, 2001).
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 2-(2-chloro-4-nitrophenyl)malonate can be synthesized through a multi-step process. One common method involves the nitration of 2-chlorophenylacetic acid to introduce the nitro group, followed by esterification with methanol to form the dimethyl ester. The reaction typically requires acidic conditions and a catalyst to facilitate the nitration process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and esterification processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types:
Properties
IUPAC Name |
dimethyl 2-(2-chloro-4-nitrophenyl)propanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO6/c1-18-10(14)9(11(15)19-2)7-4-3-6(13(16)17)5-8(7)12/h3-5,9H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVWJFVXCSQZLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1)[N+](=O)[O-])Cl)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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